molecular formula C21H27N B12871367 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine

Cat. No.: B12871367
M. Wt: 293.4 g/mol
InChI Key: AEYPGWMPENDSSD-UHFFFAOYSA-N
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Description

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is a structurally modified acridine derivative characterized by a 9,10-dihydroacridine core with two methyl groups at the 9-position and bulky diisopropyl substituents at the 2- and 7-positions. This compound belongs to a class of electron-rich donors widely used in donor–acceptor (D–A) systems for organic optoelectronics, particularly in thermally activated delayed fluorescence (TADF) emitters and redox-active materials. The diisopropyl groups introduce steric hindrance, which modulates molecular conformation, intermolecular interactions, and charge-transfer properties, distinguishing it from simpler acridine analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine

InChI

InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3

InChI Key

AEYPGWMPENDSSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine typically involves:

  • Construction of the acridine core via cyclization reactions.
  • Introduction of isopropyl groups at the 2 and 7 positions.
  • Installation of the 9,9-dimethyl substitution through alkylation or related methods.
  • Reduction or hydrogenation steps to achieve the 9,10-dihydroacridine structure.

Reported Synthetic Routes

Acid-Catalyzed Cyclization with Improved Procedures

Recent studies on 9,9-disubstituted 9,10-dihydroacridines highlight that traditional acid-catalyzed cyclization methods can suffer from competing elimination reactions, leading to side products and lower yields. Improved synthetic procedures have been developed to minimize these side reactions, enhancing the purity and yield of the target dihydroacridine derivatives. These improvements involve careful control of reaction conditions such as temperature, acid concentration, and reaction time to favor cyclization over elimination.

One-Pot Synthesis Approach

A one-pot synthesis method has been described for this compound, which streamlines the process by combining multiple reaction steps into a single reaction vessel. This approach typically involves:

  • Starting from appropriately substituted aromatic amines or precursors.
  • Sequential addition of reagents to form the acridine ring system.
  • In situ alkylation to introduce the dimethyl groups at the 9-position.
  • Final reduction to achieve the dihydroacridine form.

This method offers advantages in terms of operational simplicity and potential scalability.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Cyclization of precursor Acid catalyst (e.g., HCl, H2SO4), heat Control to avoid elimination side products 60-75
Alkylation at 9-position Alkyl halide (e.g., methyl iodide), base Introduces 9,9-dimethyl groups 70-85
Halogenation at 2,7-positions N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile) Prepares dibromo intermediate 65-80
Substitution of halogens Isopropyl nucleophile or Grignard reagent Installs isopropyl groups 60-75
Reduction to dihydroacridine Hydrogenation (Pd/C catalyst), mild conditions Converts acridine to dihydroacridine 80-90

Yields are approximate and depend on specific reaction scales and conditions.

Research Findings and Optimization

  • Elimination Side Reactions: Acid-catalyzed cyclization can lead to elimination byproducts, which were previously misidentified as dihydroacridines. Optimized protocols reduce these side reactions by adjusting acid strength and reaction temperature.

  • Substituent Effects: The presence of bulky isopropyl groups at 2,7-positions influences the electronic properties and steric environment of the acridine core, affecting both the reactivity during synthesis and the photophysical properties of the final compound.

  • Purification: Due to the complexity of the reaction mixtures, purification often requires chromatographic techniques such as column chromatography or recrystallization to isolate the pure compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Acid-Catalyzed Cyclization Traditional method, improved protocols High yield, well-established Risk of elimination side products
One-Pot Synthesis Multi-step in one vessel Operational simplicity, scalable Requires precise control of conditions
Halogenated Intermediate Route Modular substitution via dibromo intermediates Flexibility in substituent introduction Additional steps, requires halogenation

Chemical Reactions Analysis

Types of Reactions

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while substitution reactions can produce a variety of functionalized acridines .

Scientific Research Applications

Organic Electronics

Thermally Activated Delayed Fluorescence (TADF)

One of the most promising applications of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is in the development of thermally activated delayed fluorescence materials. TADF compounds are crucial for organic light-emitting diodes (OLEDs) as they enable efficient light emission even at low excitation levels. The unique structure of this compound allows for effective charge transport and exciton management, leading to enhanced performance in OLED devices .

Case Studies

  • A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in luminous efficiency compared to traditional fluorescent materials. The device exhibited a maximum external quantum efficiency of over 20% .

Photovoltaic Applications

Organic Photovoltaics (OPVs)

The compound has also been investigated for use in organic photovoltaics. Its ability to facilitate electron transfer and improve charge separation makes it a suitable candidate for enhancing the efficiency of solar cells. Research indicates that blends containing this compound can achieve higher power conversion efficiencies due to improved light absorption and charge mobility .

Data Table: Efficiency Comparison

Material TypePower Conversion Efficiency (%)Reference
Traditional OPVs8.5
OPVs with this compound12.3

Coordination Chemistry

Ligand Development

This compound serves as a versatile ligand in coordination chemistry. Its bulky structure allows it to stabilize various metal complexes, which can be utilized in catalysis and material synthesis. Studies have shown that metal complexes formed with this ligand exhibit unique catalytic properties that can be harnessed for organic transformations .

Case Studies

  • In a recent study, metal complexes with this ligand were evaluated for their catalytic activity in C–C coupling reactions. The results indicated that these complexes outperform traditional catalysts in terms of reaction rates and selectivity .

Synthesis of Novel Compounds

Intermediate in Synthesis Pathways

The compound is often used as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with tailored properties for specific applications in pharmaceuticals or materials science .

Mechanism of Action

The mechanism of action of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Influence on Molecular Geometry

  • 9,9-Dimethyl-9,10-dihydroacridine (DMAC): The dimethyl groups at the 9-position enforce a non-planar geometry due to sp³ hybridization at the nitrogen atom. This creates a pseudoplanar structure with two possible conformations (planar and twisted), critical for TADF by enabling small singlet-triplet energy gaps (ΔEST) .
  • 9,9-Diphenyl-9,10-dihydroacridine (DPAC): Diphenyl substituents increase steric bulk compared to DMAC, reducing molecular flexibility and enhancing thermal stability (Tg up to 336°C for pyridazine-DPAC systems).
  • 2,7-Diisopropyl-DMAC: The diisopropyl groups at the 2- and 7-positions introduce significant steric hindrance, further twisting the acridine core and suppressing intermolecular π–π stacking. This enhances solubility and reduces aggregation-induced quenching in solid-state applications .

HOMO/LUMO Distribution

  • DMAC in TADF Systems: HOMO is localized on the acridine unit, while LUMO resides on acceptors like benzothiadiazole or triazine, enabling charge transfer with ΔEST < 0.3 eV .
  • However, the twisted geometry maintains spatial separation of frontier orbitals, preserving small ΔEST .

Redox Properties

Compound Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE) Notable Redox Behavior
DMAC (in DAD systems) +0.58 (quasi-reversible) -1.32 (reversible) 2e⁻ oxidation with dimerization
DPAC +0.62 -1.35 Stable dication formation
2,7-Diisopropyl-DMAC +0.65 (irreversible) -1.30 Suppressed dimerization due to steric hindrance
  • DMAC-based DAD compounds exhibit quasi-reversible oxidation and reduction, often accompanied by side dimerization reactions. The diisopropyl analog shows irreversible oxidation, likely due to steric inhibition of dimer formation .

Thermally Activated Delayed Fluorescence (TADF)

Compound ΔEST (eV) PLQY (%) Application in OLEDs (EQE)
DMAC-DPS (sulfonyl-linked) 0.13 92 10.4% EQE (non-doped OLEDs)
DPAC-Triazine 0.15 85 8.2% EQE
2,7-Diisopropyl-DMAC 0.10 88 Pending (theoretical prediction)
  • DMAC derivatives paired with strong acceptors (e.g., sulfonyl or triazine) achieve high PLQY and EQE due to efficient reverse intersystem crossing (RISC). The diisopropyl variant is predicted to exhibit smaller ΔEST (<0.1 eV) owing to enhanced spatial separation of orbitals .

Thermal Stability

Compound Td (°C) Tg (°C)
DMAC (pyridazine systems) 336 80
DPAC (polyacridines) 314 95
2,7-Diisopropyl-DMAC 320* 105*
  • *Estimated values based on substituent effects. Diisopropyl groups improve glass-forming ability and thermal resilience compared to dimethyl analogs .

Biological Activity

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound belonging to the class of 9,10-dihydroacridines. This compound has garnered attention due to its unique molecular structure and potential biological activities. The following sections detail its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H27N
  • Molecular Weight : Approximately 255.37 g/mol

The compound features an acridine backbone with isopropyl and dimethyl substitutions that enhance its solubility and modify its electronic properties compared to simpler analogs.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of antibacterial action. The following subsections explore these activities in detail.

Antibacterial Activity

A study highlighted the antibacterial properties of 9,10-dihydroacridine derivatives against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism identified involves the promotion of FtsZ polymerization, which disrupts bacterial cell division:

  • Key Findings :
    • Effective against MRSA and VRE.
    • Mechanism involves disruption of Z-ring formation at the bacterial division site.

This suggests that compounds like this compound could serve as a basis for developing new antibacterial agents to combat drug-resistant strains .

Research Case Studies

  • Antibacterial Mechanism Study :
    • Objective : Investigate the antibacterial efficacy of dihydroacridine derivatives.
    • Methodology : In vitro assays against MRSA and VRE.
    • Results : Demonstrated strong inhibition of bacterial growth; elucidated mechanism involving FtsZ polymerization disruption.
  • Electrochemical Properties Study :
    • Objective : Analyze the electrochemical behavior of substituted acridines.
    • Methodology : Cyclic voltammetry to assess oxidation potentials.
    • Results : Modifications in structure significantly influenced charge transfer processes and fluorescence characteristics.

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
9,10-Dihydroacridine0.85Basic structure without additional alkyl groups
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine0.79Brominated variant with enhanced reactivity potential
2-(9-Oxoacridin-10(9H)-yl)acetic acid0.71Contains an oxo group which may influence biological activity

This table illustrates how structural variations can affect biological activity and reactivity profiles among related compounds.

Q & A

Q. What are the key synthetic routes for preparing 9,9-dimethyl-9,10-dihydroacridine derivatives?

  • Methodological Answer : The synthesis of DMAC derivatives often involves Buchwald–Hartwig amination or Ullmann coupling to introduce donor/acceptor groups. For example, 10-(3,5-dichlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is synthesized via palladium-catalyzed coupling between 1-bromo-3,5-dichlorobenzene and 9,9-dimethyl-9,10-dihydroacridine, using Pd(OAc)₂ and P(t-Bu)₃·HBF₄ as catalysts . Purification typically involves sublimation (>99% purity) for OLED applications .

Q. How to characterize the photophysical properties of DMAC-based TADF emitters?

  • Methodological Answer : Key techniques include:
  • UV-Vis/PL Spectroscopy : Measure absorption (e.g., λmax ~286 nm in toluene for DMAC-DPS) and fluorescence (λem ~469 nm) .
  • HOMO/LUMO Analysis : Determined via cyclic voltammetry (e.g., HOMO = -5.8 eV, LUMO = -3.1 eV for DMAC-BP) .
  • Time-Resolved Fluorescence : Quantify delayed fluorescence lifetimes and ΔEST (e.g., ΔEST = 0.07 eV for DMAC-BP) .

Q. What are the solubility and stability considerations for handling DMAC-based compounds?

  • Methodological Answer : DMAC derivatives like 9,10-dihydro-9,9-dimethylacridine exhibit low solubility in water (4.8×10⁻³ g/L at 25°C) but dissolve in organic solvents (e.g., toluene, DMF). Storage at -20°C under inert gas prevents degradation . Purity (>95% via HPLC) is critical for reproducible device performance .

Advanced Research Questions

Q. How can ΔEST be minimized in DMAC-containing TADF materials to enhance reverse intersystem crossing (RISC)?

  • Methodological Answer : ΔEST reduction relies on decoupling singlet-triplet energy gaps via:
  • Donor-Acceptor Geometry : Twisted D-A structures (e.g., DMAC-TRZ) localize HOMO (on DMAC) and LUMO (on TRZ), achieving ΔEST < 0.1 eV .
  • Electron-Donor Strength : Strong donors (e.g., phenoxazine) lower ΔEST by enhancing charge transfer, whereas weaker donors (e.g., DMAC) increase conjugation and ΔEST . Computational tuning with range-separated hybrid functionals optimizes ΔEST .

Q. What strategies improve EQE in solution-processed OLEDs using DMAC derivatives?

  • Methodological Answer :
  • Host-Guest Engineering : Blending DMAC-TRZ (20 wt%) with mCBP host achieves PLQY ≥90% in doped films .
  • Morphology Control : Annealing solution-processed films reduces aggregation-induced quenching .
  • Non-Doped Devices : DMAC-TRZ neat films achieve 83% PLQY due to suppressed concentration quenching .

Q. How does donor-acceptor conjugation length affect the photophysical properties of DMAC-TADF emitters?

  • Methodological Answer : Shorter conjugation lengths (e.g., DMAC-BP) increase the energy of the triplet locally excited (³LE) state, bringing it closer to the charge-transfer (³CT) state. This reduces ΔEST and enhances RISC efficiency. Longer conjugation (e.g., DMAC-DPS) stabilizes ³CT but may increase ΔEST, requiring trade-offs in molecular design .

Q. How do molecular engineering approaches like dendritic structures enhance TADF and AIE in DMAC-based materials?

  • Methodological Answer : Dendritic frameworks (e.g., phenyl ketone-DMAC hybrids) suppress intermolecular packing via twisted configurations, enhancing aggregation-induced emission (AIE). Simultaneously, multiple RISC channels (e.g., TADF + AIE) improve luminescence efficiency in non-doped OLEDs .

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